molecular formula C15H12BrCl2NO2 B3740653 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B3740653
M. Wt: 389.1 g/mol
InChI Key: GUYNPVVKPCBDTE-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a dichlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:

    Preparation of 4-bromo-3-methylphenol: This can be achieved by bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromo-3-methylphenoxyacetic acid: The 4-bromo-3-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.

    Amidation Reaction: The 4-bromo-3-methylphenoxyacetic acid is then reacted with 2,3-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenoxy and acetamide groups can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced phenoxy or amide derivatives.

    Hydrolysis: Formation of 4-bromo-3-methylphenoxyacetic acid and 2,3-dichloroaniline.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: It can be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide: Similar structure but with a different position of the chlorine substituent.

    2-(4-bromo-3-methylphenoxy)-N-(2,3-difluorophenyl)acetamide: Similar structure but with fluorine substituents instead of chlorine.

    2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide: Similar structure but with methyl substituents instead of chlorine.

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is unique due to the specific combination of bromo, methyl, and dichloro substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYNPVVKPCBDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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